An In-depth Technical Guide to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid (CAS 1389323-51-6)
An In-depth Technical Guide to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid (CAS 1389323-51-6)
A valuable building block for next-generation therapeutics, this guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Importance in Medicinal Chemistry
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid emerges as a compound of significant interest at the confluence of two highly valued scaffolds in modern drug discovery: the oxetane ring and the pyrazole carboxylic acid core. The strategic incorporation of an oxetane moiety is a well-established approach to enhancing the physicochemical properties of drug candidates.[1][2] Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity, while also serving as bioisosteres for gem-dimethyl or carbonyl groups.[2][3] Concurrently, the pyrazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]
This technical guide provides a detailed exploration of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, offering a plausible synthetic route, an analysis of its predicted physicochemical properties, and a discussion of its potential applications in the development of novel therapeutics.
Physicochemical Properties: Engineering Improved Druglikeness
The unique combination of the polar, three-dimensional oxetane ring with the aromatic, functional pyrazole core in 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid suggests a favorable profile for drug development. The oxetane group is known to favorably modulate properties such as solubility and metabolic clearance.[2][3]
| Property | Predicted Value/Information | Source |
| CAS Number | 1389323-51-6 | N/A |
| Molecular Formula | C₇H₈N₂O₃ | [7] |
| Molecular Weight | 168.15 g/mol | [7] |
| Physical State | Solid | N/A |
| XlogP (predicted) | -0.6 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.
Proposed Synthesis of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
Overall Synthetic Workflow
Caption: Proposed three-step synthesis of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Oxetan-3-yl Hydrazine (Hypothetical Protocol)
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Rationale: The initial step involves the formation of the key oxetane-containing building block, oxetan-3-yl hydrazine. This can be achieved through the reductive amination of oxetan-3-one with hydrazine.
-
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in methanol at 0 °C, add hydrazine hydrate (1.2 eq) dropwise.
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Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding hydrazone.
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Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with solid sodium bicarbonate and extract with dichloromethane (3 x 50 mL).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-yl hydrazine.
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Step 2: Synthesis of Ethyl 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylate
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Rationale: This step utilizes a classic pyrazole synthesis through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[8] Ethyl 2-(ethoxymethylene)-3-oxobutanoate serves as a suitable precursor for the pyrazole-4-carboxylate core.[9][10]
-
Procedure:
-
Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol.
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Add a solution of oxetan-3-yl hydrazine (1.1 eq) in ethanol to the mixture.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate.
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Step 3: Hydrolysis to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
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Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid. Basic conditions are typically employed to ensure complete conversion.
-
Procedure:
-
Dissolve ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid.
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Potential Mechanism of Action and Biological Activities
Given the absence of specific biological data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, its potential therapeutic applications can be inferred from the well-documented activities of its constituent moieties.
The Role of the Pyrazole-4-Carboxylic Acid Core
The pyrazole ring is a cornerstone of many biologically active compounds.[4][5] Pyrazole-containing molecules have been reported to exhibit a wide array of pharmacological effects, including:
-
Anti-inflammatory activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.
-
Anticancer activity: Pyrazole derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.
-
Antimicrobial and Antifungal activity: The pyrazole scaffold is present in numerous compounds with demonstrated efficacy against a range of pathogens.[11]
-
Antiviral activity: Certain pyrazole derivatives have been investigated for their ability to inhibit viral replication.[5]
The Influence of the Oxetane Moiety
The oxetane ring is not merely a passive solubilizing group; it can actively contribute to the biological profile of a molecule.[1][2] Its three-dimensional structure can influence binding to biological targets, and its metabolic stability can lead to improved pharmacokinetic profiles.[3] The incorporation of an oxetane can also modulate the basicity of nearby functional groups, which can be crucial for target engagement and selectivity.[3]
Potential Synergistic Effects and Therapeutic Targets
The combination of the pyrazole-4-carboxylic acid scaffold with the oxetane ring in 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid could lead to compounds with enhanced potency, selectivity, and drug-like properties. Potential biological targets for derivatives of this compound could include:
-
Kinases: A primary target class for pyrazole-based inhibitors in oncology and inflammatory diseases.
-
Enzymes: Including but not limited to cyclooxygenases (COX), lipoxygenases (LOX), and various metabolic enzymes.
-
G-protein coupled receptors (GPCRs): A diverse family of receptors involved in a multitude of physiological processes.
Caption: Interplay of structural features, predicted properties, and potential applications.
Applications in Drug Discovery and Development
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid represents a versatile building block for the synthesis of compound libraries for high-throughput screening. Its carboxylic acid handle provides a convenient point for chemical modification, allowing for the exploration of a wide range of derivatives.
Potential therapeutic areas for compounds derived from this scaffold include:
-
Oncology: The development of novel kinase inhibitors or other targeted anticancer agents.
-
Inflammatory Diseases: The design of new anti-inflammatory drugs with improved safety profiles.
-
Infectious Diseases: The discovery of new antimicrobial or antiviral agents to combat drug resistance.
The favorable physicochemical properties imparted by the oxetane ring make this scaffold particularly attractive for developing orally bioavailable drugs with improved pharmacokinetic profiles.
Conclusion
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is a promising and strategically designed molecule that combines the beneficial properties of two key medicinal chemistry scaffolds. While further experimental validation is required, the theoretical analysis presented in this guide suggests that this compound and its derivatives hold significant potential for the development of next-generation therapeutics. Its value as a versatile building block for the synthesis of diverse compound libraries makes it a molecule of high interest for researchers in both academic and industrial drug discovery settings.
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